![molecular formula C16H22N2O4S B13914468 3-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)propanoic acid](/img/structure/B13914468.png)
3-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-methylsulfonylspiro[2H-indole-3,4’-piperidine]-1’-yl)propanoic acid is a complex organic compound with a unique structure that combines an indole ring, a piperidine ring, and a propanoic acid moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methylsulfonylspiro[2H-indole-3,4’-piperidine]-1’-yl)propanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole ring, the construction of the spirocyclic piperidine ring, and the introduction of the propanoic acid group. Common reagents used in these reactions include indole derivatives, piperidine, and sulfonyl chlorides. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-methylsulfonylspiro[2H-indole-3,4’-piperidine]-1’-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogenating agents like thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(1-methylsulfonylspiro[2H-indole-3,4’-piperidine]-1’-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(1-methylsulfonylspiro[2H-indole-3,4’-piperidine]-1’-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Indole-3-propionic acid
- Indole-3-acetic acid
- Indole-3-lactic acid
Uniqueness
Compared to similar compounds, 3-(1-methylsulfonylspiro[2H-indole-3,4’-piperidine]-1’-yl)propanoic acid has a unique spirocyclic structure that may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C16H22N2O4S |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
3-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)propanoic acid |
InChI |
InChI=1S/C16H22N2O4S/c1-23(21,22)18-12-16(13-4-2-3-5-14(13)18)7-10-17(11-8-16)9-6-15(19)20/h2-5H,6-12H2,1H3,(H,19,20) |
Clave InChI |
FDZGYAUSUOJZNV-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N1CC2(CCN(CC2)CCC(=O)O)C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1S,2S)-2,3-Dihydro-2-hydroxy-1H-inden-1-yl]-3-(2,4,6-trimethylphenyl)--4,5-dihydro-1H-imidazolium Hexafluorophosphate](/img/structure/B13914386.png)
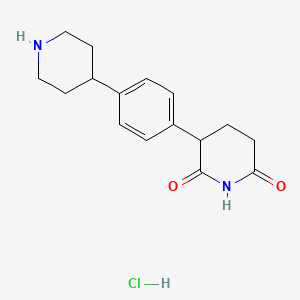


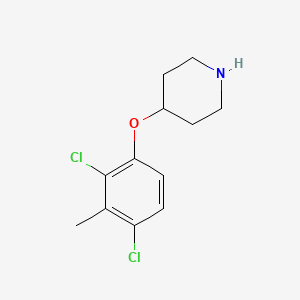
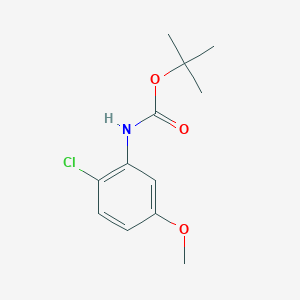


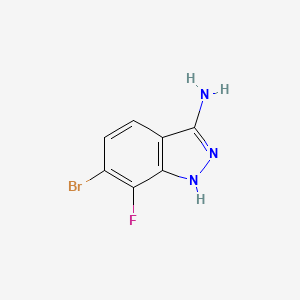

![2-(2-Fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B13914447.png)
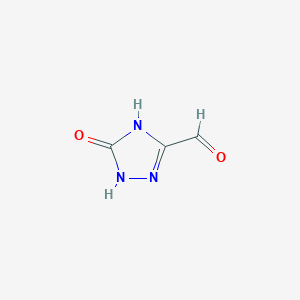
![2-[(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]amino)ethanethiol](/img/structure/B13914462.png)
![9-(3-Bromophenyl)-9H-pyrido[2,3-B]indole](/img/structure/B13914466.png)
